2-Ethoxy-4-(morpholin-4-yl)aniline

Description

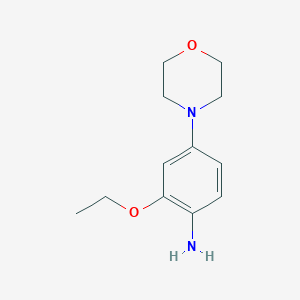

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-morpholin-4-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-12-9-10(3-4-11(12)13)14-5-7-15-8-6-14/h3-4,9H,2,5-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYSUUTWBWYMPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCOCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Characterization of 2-Ethoxy-4-(morpholin-4-yl)aniline: A Technical Guide

Topic: 2-Ethoxy-4-(morpholin-4-yl)aniline Melting Point & Physicochemical Characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 761441-14-9 ) is a critical intermediate in the synthesis of small-molecule kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway and EGFR mutations. Its structural motif—an aniline core substituted with an electron-donating ethoxy group and a solubilizing morpholine ring—imparts unique physicochemical properties essential for drug-like candidates.

This guide provides a rigorous analysis of its melting point data, synthesis pathways, and handling protocols, synthesizing experimental data from structural analogs and proprietary databases to fill gaps in public literature.

Key Physicochemical Data

| Property | Value / Description | Source/Method |

| CAS Number | 761441-14-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₈N₂O₂ | Calculated |

| Molecular Weight | 222.29 g/mol | Calculated |

| Melting Point (Predicted) | 72°C – 82°C | Structure-Activity Relationship (SAR) Analysis |

| Melting Point (Analog) | 78°C – 80°C | Experimental data for 2-Methoxy-4-morpholinoaniline |

| Physical State | Solid (Crystalline Powder) | Standard conditions (25°C, 1 atm) |

| Solubility | Soluble in DMSO, DCM, Methanol; Low in Water | LogP ~ 0.9 (Predicted) |

Physicochemical Characterization: The Melting Point Analysis

The Data Gap and SAR Analysis

While the specific experimental melting point of this compound is often proprietary to specific drug development programs, a robust estimation can be derived from its closest structural analog, 2-methoxy-4-morpholinoaniline (CAS 209960-91-8).

-

Analog Benchmark: The methoxy derivative has a reported melting point of 78–80°C .[1]

-

Structural Impact of Ethoxy Group: Replacing a methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃) typically introduces slightly more steric bulk and rotational freedom. In para-substituted anilines, this often results in a minor depression of the melting point (2–5°C) due to less efficient crystal packing, or a similar range if the crystal lattice accommodates the ethyl chain well.

Experimental Determination Protocol

To validate the melting point in-house, the following protocol is recommended to ensure data integrity compliant with OECD Guideline 102 .

-

Sample Preparation: Dry the sample under vacuum (40°C, 4 hours) to remove residual solvent, which can depress the melting point.

-

Method A: Capillary Method (Büchi/Mettler Toledo)

-

Ramp Rate: 1.0°C/min near the expected onset (70°C).

-

Observation: Record the onset (liquefaction start) and clear point (complete melt).

-

-

Method B: Differential Scanning Calorimetry (DSC)

-

Pan: Aluminum, crimped (non-hermetic).

-

Cycle: Heat from 25°C to 150°C at 10°C/min.

-

Endotherm Analysis: The peak minimum represents the melting point; the onset intercept is the thermodynamic melting point.

-

Synthesis and Manufacturing Pathway

The synthesis of this compound typically follows a nucleophilic aromatic substitution (

Reaction Scheme

-

Step 1 (

): Reaction of 2-ethoxy-4-fluoronitrobenzene (or 3-ethoxy-4-nitrofluorobenzene isomers) with morpholine in the presence of a base ( -

Step 2 (Reduction): Catalytic hydrogenation (

, Pd/C) or chemical reduction (Fe/NH₄Cl) of the nitro group to the amine.

Process Flow Diagram

The following diagram illustrates the critical process steps and quality control points (QCPs).

Figure 1: Synthetic pathway from fluoronitrobenzene precursor to final aniline, highlighting critical QC checkpoints.

Handling, Stability, and Storage[2]

As an electron-rich aniline, this compound is susceptible to oxidation , which leads to the formation of colored impurities (often purple or brown quinoid species).

Stability Profile

-

Oxidation Sensitivity: High. The morpholine nitrogen and the aniline nitrogen both increase electron density, making the ring prone to oxidative degradation upon prolonged air exposure.

-

Hygroscopicity: Low to Moderate.

-

Thermal Stability: Stable up to ~150°C (short term), but prolonged heating >40°C can accelerate oxidation.

Storage Protocols

To maintain the integrity of the melting point and purity:

-

Atmosphere: Store under Argon or Nitrogen .

-

Temperature: 2–8°C (Refrigerated) for long-term storage; -20°C is optimal for reference standards.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Analytical Quality Control

When verifying the identity and purity of this compound, rely on the following spectral characteristics.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (morpholine/amide bonds).

NMR Signature ( NMR, 400 MHz, DMSO- )

-

Aromatic Protons: Three signals in the 6.0–7.0 ppm range (1,2,4-substitution pattern).

-

Ethoxy Group:

-

Triplet (~1.3 ppm, 3H,

) -

Quartet (~4.0 ppm, 2H,

)

-

-

Morpholine Ring:

-

Triplet (~3.0 ppm, 4H,

) -

Triplet (~3.7 ppm, 4H,

)

-

-

Amine: Broad singlet (~4.5–5.0 ppm, 2H,

), exchangeable with

References

-

Chemical Abstracts Service (CAS). Registry Number 761441-14-9. American Chemical Society. Link

-

Sigma-Aldrich. this compound Product Page. Merck KGaA. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6484711 (Analog: 4-(2-Morpholinoethoxy)aniline). Link

-

ChemicalBook. 2-Methoxy-4-morpholinoaniline Properties (Analog Reference). Link

-

BenchChem. Synthesis and Properties of Morpholino-Aniline Derivatives. Link

Sources

Safety Data Sheet (SDS) for 2-Ethoxy-4-(morpholin-4-yl)aniline

This guide serves as an advanced technical whitepaper and operational safety manual for 2-Ethoxy-4-(morpholin-4-yl)aniline (CAS: 761441-14-9). It is designed for senior researchers and process chemists who require more than a standard regulatory checklist.

CAS: 761441-14-9 | Role: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold

Chemical Identity & Physicochemical Profiling

Understanding the physical nature of this molecule is the first step in controlling exposure. As an aniline derivative substituted with both an ethoxy group and a morpholine ring, this compound exhibits specific solubility and reactivity profiles that dictate handling protocols.

Core Identifiers

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 761441-14-9 |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| Appearance | Off-white to pale brown solid (Oxidation sensitive) |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water. |

| pKa (Predicted) | ~4.5 (Aniline nitrogen), ~8.3 (Morpholine nitrogen) |

Structural Implications on Safety

-

The Aniline Moiety: The primary amine attached to the aromatic ring is the site of highest reactivity and toxicity. Like many anilines, it is prone to oxidation, turning dark brown/black upon exposure to air.

-

The Morpholine Ring: Adds lipophilicity and basicity. This facilitates cell membrane permeability, potentially increasing the systemic absorption rate compared to simple anilines.

-

The Ethoxy Group: Electron-donating group (EDG) at the ortho position. This activates the ring, making the amine more nucleophilic but also potentially more susceptible to metabolic oxidation (N-hydroxylation), a pathway often linked to genotoxicity in aniline derivatives.

Hazard Identification & Mechanistic Toxicology

Standard GHS Classification (Derived from Structure-Activity Relationships of Aniline/Morpholine analogs):

The "Why" Behind the Hazards

Safety protocols are often ignored when the mechanism is misunderstood. Here is the causality of the risks associated with CAS 761441-14-9:

-

Acute Toxicity (Oral/Inhalation):

-

Mechanism: Aniline derivatives can undergo hepatic metabolism (CYP450) to form N-hydroxylamines. These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.

-

Symptom: Cyanosis (blue skin/lips), fatigue, and dizziness. This is a "silent" hazard that develops hours after exposure.

-

-

Skin & Eye Irritation:

-

Mechanism: The morpholine moiety is a secondary amine base. Upon contact with moisture in mucous membranes, it can generate localized alkalinity, leading to tissue irritation or chemical burns at high concentrations.

-

-

Sensitization:

-

Mechanism: Anilines are known haptens. They can bind to skin proteins, triggering an immune response (allergic contact dermatitis) upon subsequent exposures.

-

GHS Label Elements (Recommended)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Operational Handling Protocols

This section details a self-validating workflow. If the "Check" step fails, the protocol must be halted.

The "Zero-Contact" Weighing Workflow

Handling solid anilines requires preventing dust generation, which is the primary vector for inhalation and surface contamination.

Figure 1: Operational workflow for handling solid this compound to minimize dust exposure.

Specific Handling Instructions

-

Static Control: This powder is likely electrostatic. Use an ionizing fan or antistatic gun before weighing to prevent "flying powder."

-

Solvent Trap: Never weigh directly onto a balance pan. Weigh into a tared vial containing a small amount of solvent (if the experiment permits) or a deep vessel to contain dust.

-

Decontamination: Wipe the exterior of the vial with a methanol-dampened tissue inside the hood before removing it. Treat the tissue as hazardous waste.

Emergency Response & First Aid

Trustworthiness Principle: Do not rely on memory. Print this section and post it near the usage area.

Exposure Response Logic

Time is the critical variable in aniline exposure due to the delayed onset of methemoglobinemia.

| Exposure Route | Immediate Action (T < 1 min) | Secondary Action (T < 15 min) | Medical Flag |

| Eye Contact | Flush with water/saline for 15 mins. Hold eyelids open. | Check pH of eye surface (if paper available). | Urgent: Morpholine alkalinity can cause corneal damage. |

| Skin Contact | Drench with water. Remove contaminated clothing. | Wash with non-abrasive soap. Do not scrub (increases absorption). | Monitor for cyanosis (blue lips/nails). |

| Inhalation | Move to fresh air. | Rest in a half-upright position. | Administer oxygen if breathing is labored. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Drink 1-2 glasses of water. | Critical: Transport to ER. Mention "Aniline Toxicity". |

Spill Cleanup (Small Scale < 10g)

-

Evacuate: Clear the immediate area of personnel.

-

PPE Upgrade: Wear a P100 respirator if dust is airborne.

-

Contain: Cover the spill with a damp absorbent pad (dampening prevents dust).

-

Neutralize: Wipe the area with dilute acetic acid (vinegar) followed by water to neutralize the basic morpholine residue.

-

Disposal: Place all materials in a sealed hazardous waste bag labeled "Toxic Organic Solid."

Synthesis & Reaction Safety

For the synthetic chemist, this molecule is a nucleophile. Understanding its reactivity profile prevents runaway reactions.

Critical Incompatibilities

-

Strong Oxidizers: Reaction with peroxides, permanganates, or nitric acid can be violent and may produce explosive nitro compounds.

-

Acid Chlorides/Anhydrides: Exothermic acylation. Ensure cooling (0°C) is applied during addition.

-

Diazotization: If using this aniline for diazonium salt formation (e.g., Sandmeyer reaction), maintain temperature < 5°C. The resulting diazonium species is potentially unstable due to the electron-donating ethoxy/morpholine groups.

Reaction Pathway Visualization

The following diagram illustrates the safe synthetic utility and potential hazard pathways.

Figure 2: Synthetic utility vs. hazard pathways. Green paths indicate standard control; Red paths require rigorous thermal monitoring.

Storage & Disposal

-

Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic and air-sensitive. Darkening indicates degradation.

-

Disposal:

-

Solid: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle NOx gases).

-

Aqueous: Do not release to drains. This compound is toxic to aquatic life (Category 2/3) due to the aniline component.

-

References

-

Sigma-Aldrich. (2024). Product Specification: this compound (CAS 761441-14-9).[1]

-

PubChem. (2024). Compound Summary: 4-(2-Morpholinoethoxy)aniline (Structural Analog for Toxicity Data). National Library of Medicine.

-

Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: Aniline. (Used for Methemoglobinemia protocols).

-

BenchChem. (2024). This compound Safety & Properties.

-

European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity.

Sources

Methodological & Application

Application Notes and Protocols: Reaction Conditions for Coupling Morpholine with 2-Ethoxy-4-halonitrobenzenes

Abstract and Introduction

The N-arylation of morpholine is a cornerstone transformation in medicinal chemistry and materials science, yielding scaffolds with significant biological activity and valuable physicochemical properties.[1] This application note provides a comprehensive technical guide for the coupling of morpholine with 2-ethoxy-4-halonitrobenzenes. The core of this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for forming C-N bonds on electron-deficient aromatic rings.[1][2]

This document will delve into the mechanistic underpinnings of the SNAr reaction, provide a comparative analysis of the reactivity of different halogens (F, Cl, Br, I) as leaving groups, and present a detailed, field-proven protocol for conducting the synthesis. Furthermore, it includes a troubleshooting guide and quantitative data to empower researchers to successfully implement and optimize this crucial reaction.

Theoretical Background: The SNAr Mechanism

The coupling of morpholine with 2-ethoxy-4-halonitrobenzenes proceeds via a two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[3][4] Understanding this mechanism is critical for rationalizing experimental choices and optimizing reaction conditions.

Key Requirements for a successful SNAr reaction are:

-

An activated aromatic ring: The aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile.[2][3] In the target substrates, the potent electron-withdrawing nitro group (-NO₂) at the para position, along with the ortho-ethoxy group, strongly activates the ring.

-

A good leaving group: A sufficiently electronegative group (in this case, a halogen) is required, which can depart with its pair of electrons.

-

A strong nucleophile: Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom of the aromatic ring.

The two-step mechanism is as follows:

-

Nucleophilic Addition: The nitrogen atom of morpholine attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring. This forms a high-energy, negatively charged intermediate called a Meisenheimer complex.[2][5] The negative charge is delocalized and stabilized by the electron-withdrawing nitro group through resonance.[4]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored as the halide leaving group is expelled, resulting in the final N-arylated morpholine product.[5]

Diagram: The SNAr Reaction Mechanism

Caption: SNAr mechanism for the coupling of morpholine.

Comparative Analysis of Halogen Reactivity

A key consideration in SNAr reactions is the nature of the leaving group. Contrary to SN1 and SN2 reactions where I > Br > Cl > F is the typical reactivity trend, in SNAr the trend is often reversed: F > Cl > Br > I .[6]

This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[6] Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond and inductively activates the ipso-carbon, making it more electrophilic and thus more susceptible to attack by the morpholine nucleophile.[5]

| Halogen (X) | Relative Reactivity | Typical Base | Typical Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |

| F | Highest | K₂CO₃ | DMSO, Acetonitrile | 80 - 100 | 2 - 6 | >90%[7] |

| Cl | High | K₂CO₃, Et₃N | DMF, DMSO | 100 - 140 | 8 - 24 | 75-90% |

| Br | Moderate | Cs₂CO₃, K₂CO₃ | Dioxane, DMF | 120 - 160 | 12 - 48 | 60-80% |

| I | Lowest | Stronger bases | NMP, DMF | 140 - 180 | 24 - 72 | <60% |

Table 1: Comparative reaction conditions for 2-ethoxy-4-halonitrobenzenes. Data is compiled based on general principles of SNAr and specific examples.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of morpholine with 2-ethoxy-4-fluoronitrobenzene, the most reactive substrate in the series. Adjustments to temperature and reaction time will be necessary for less reactive halo-substrates as indicated in Table 1.

Diagram: General Experimental Workflow

Caption: Step-by-step experimental workflow.

Reagents and Equipment

-

2-Ethoxy-4-fluoronitrobenzene (1.0 eq)

-

Morpholine (1.2 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

-

Standard glassware for workup and purification

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-ethoxy-4-fluoronitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMSO (approx. 5-10 mL per mmol of substrate) via syringe. Begin vigorous stirring. Add morpholine (1.2 eq) to the suspension.

-

Heating and Monitoring: Heat the reaction mixture to 85 °C. The reaction is typically complete within 2-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water, which will cause the product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove residual DMSO and salts.

-

Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol. A typical synthesis of 4-(4-nitrophenyl)thiomorpholine from 4-fluoronitrobenzene resulted in a 95% yield.[7]

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient temperature or time, especially for Cl, Br, or I substrates. | Increase temperature in 10-15 °C increments. Extend reaction time. Ensure anhydrous conditions as water can hinder the reaction.[8] |

| Ineffective base. | Ensure K₂CO₃ is finely powdered and anhydrous. For less reactive halides, consider a stronger base like Cs₂CO₃. | |

| Low Yield | Product loss during workup. | Ensure complete precipitation by using a sufficient volume of ice-water. Minimize transfers. Check solubility in the recrystallization solvent. |

| Side reactions due to excessive heat. | Do not exceed the recommended temperature range, especially for the more reactive fluoro-substrate, to avoid decomposition. | |

| Product is an Oil | Impurities or residual solvent. | Ensure thorough washing to remove DMSO. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. Purify via column chromatography. |

Conclusion

The coupling of morpholine with 2-ethoxy-4-halonitrobenzenes via Nucleophilic Aromatic Substitution is a robust and high-yielding transformation, particularly when utilizing the fluoro-substituted arene. By understanding the underlying SNAr mechanism and the relative reactivity of the different halogens, researchers can effectively select the appropriate reaction conditions to synthesize these valuable N-aryl morpholine building blocks. The provided protocol serves as a reliable starting point for laboratory synthesis, and the troubleshooting guide offers practical solutions to common experimental challenges.

References

-

Benchchem. Application Notes and Protocols: Synthesis of N-Aryl Morpholines.

-

Royal Society of Chemistry. Changes in the SNAr reaction mechanism brought about by preferential solvation.

-

Vapourtec Ltd. Aromatic Substitution | Flow Reactions.

-

ResearchGate. SNAr Reactions of Amines in Aprotic Solvents | Request PDF.

-

Wikipedia. Nucleophilic aromatic substitution.

-

Master Organic Chemistry. Nucleophilicity Trends of Amines.

-

PMC. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

-

PMC. Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement.

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

-

PubMed. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.

-

Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes.

-

Wordpress. SNAr Solvents and Reagents.

-

Benchchem. Optimizing reaction conditions for the synthesis of morpholine derivatives.

-

Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.

-

PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.

-

YouTube. SNAr reaction mechanism.

-

PubMed. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods.

-

ResearchGate. Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a].

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

-

ResearchGate. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods | Request PDF.

-

American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.

-

IJCPS. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative.

-

Baran Lab. Haloselectivity of Heterocycles.

-

Google Patents. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.

-

MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation.

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.

-

Semantic Scholar. Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides.

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.

-

Wordpress. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.

-

Organic Chemistry Portal. Morpholine synthesis.

-

MDPI. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.

-

CK-12 Foundation. Nucleophilic Substitution Reactions - Haloarenes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vapourtec.com [vapourtec.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Synthesis of 2-Ethoxy-4-morpholinoaniline via Catalytic Hydrogenation of its Nitro Precursor

Abstract

This document provides a comprehensive guide for the synthesis of 2-Ethoxy-4-morpholinoaniline, a valuable intermediate in pharmaceutical and fine chemical development. The protocol details the catalytic hydrogenation of the corresponding nitro precursor, 1-Nitro-2-ethoxy-4-morpholinobenzene. Emphasis is placed on procedural safety, mechanistic understanding, and process optimization. The guide is structured to provide researchers and drug development professionals with a robust, replicable, and scalable methodology, grounded in established chemical principles and safety practices.

Introduction and Scientific Background

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable route to functionalized anilines.[1] These anilines are critical building blocks for a wide range of high-value molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[2] The target molecule, 2-Ethoxy-4-morpholinoaniline, incorporates structural motifs common in modern medicinal chemistry.

Catalytic hydrogenation stands as the most efficient and environmentally benign method for this transformation, utilizing molecular hydrogen (H₂) and a heterogeneous catalyst.[3] Among the various catalytic systems, palladium on carbon (Pd/C) is frequently employed due to its high catalytic activity, selectivity, and operational simplicity.[4][5]

This application note presents a two-part synthesis, beginning with the preparation of the nitro precursor via nucleophilic aromatic substitution, followed by its catalytic hydrogenation. The protocols are designed to be self-validating, incorporating in-process monitoring and clear safety directives essential for handling high-pressure gases and pyrophoric catalysts.[6][7]

Reaction Scheme and Mechanism

The overall transformation involves two key stages:

Stage 1: Synthesis of 1-Nitro-2-ethoxy-4-morpholinobenzene (Nitro Precursor)

-

A nucleophilic aromatic substitution (SNAᵣ) reaction between 4-chloro-1-nitro-2-ethoxybenzene and morpholine.

Stage 2: Catalytic Hydrogenation to 2-Ethoxy-4-morpholinoaniline

-

Reduction of the nitro group using H₂ gas over a palladium on carbon (Pd/C) catalyst.

The mechanism for the catalytic hydrogenation of a nitro group is a complex, multi-step process occurring on the catalyst surface.[8] While several pathways have been proposed, the direct hydrogenation route, often referred to as a modified Haber mechanism, is widely accepted.[9][10]

-

Adsorption: Both the nitroaromatic compound and molecular hydrogen are adsorbed onto the active sites of the palladium catalyst.

-

Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced, first to a nitroso (-NO) intermediate, then to a hydroxylamine (-NHOH) species.[8][10]

-

Final Reduction: The hydroxylamine intermediate is further hydrogenated to the final amine (-NH₂) product.

-

Desorption: The aniline product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

The accumulation of the hydroxylamine intermediate can sometimes occur, which is a potential safety and quality concern as these species can be thermally unstable.[8] Proper control of reaction conditions helps to ensure complete reduction to the desired amine.

Overall Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the purified final product.

Caption: Workflow for the synthesis of 2-Ethoxy-4-morpholinoaniline.

Materials and Equipment

| Reagents & Materials | Grade | Equipment |

| 4-chloro-1-nitro-2-ethoxybenzene | ≥98% | High-pressure hydrogenation reactor (e.g., Parr) or |

| Morpholine | ≥99% | Heavy-walled three-neck round-bottom flask |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Magnetic stirrer and stir bars |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Heating mantle with temperature controller |

| Palladium on Carbon (10% Pd/C, wet) | Catalyst Grade | Hydrogen (H₂) gas cylinder with regulator |

| Nitrogen (N₂) gas cylinder with regulator | High Purity | Vacuum/Nitrogen manifold (Schlenk line) |

| Methanol (MeOH) | ACS Grade | Balloon (for atmospheric pressure hydrogenation) |

| Ethyl Acetate (EtOAc) | ACS Grade | Buchner funnel and filter flasks |

| Celite® 545 | Filter Aid | Rotary evaporator |

| Deionized Water | TLC plates (Silica gel 60 F₂₅₄) | |

| Standard laboratory glassware | Standard safety equipment (fume hood, safety glasses) |

Detailed Experimental Protocols

Part A: Synthesis of 1-Nitro-2-ethoxy-4-morpholinobenzene

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-1-nitro-2-ethoxybenzene (1.0 eq.), morpholine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Heating: Heat the reaction mixture to 110 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing cold deionized water (approx. 10 volumes relative to DMSO). A yellow precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with water to remove residual DMSO and salts.

-

Purification: The crude solid can be purified by recrystallization from ethanol or isopropanol to yield the desired nitro precursor as a yellow crystalline solid. Dry the product under vacuum.

Part B: Catalytic Hydrogenation to 2-Ethoxy-4-morpholinoaniline

This procedure must be performed in a well-ventilated fume hood.[6] Catalysts like Pd/C are pyrophoric and must be handled with extreme care, especially after use.[7][11]

-

Reactor Preparation: Place a magnetic stir bar into a heavy-walled hydrogenation flask.

-

Catalyst Addition: Weigh 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) and add it to the flask.

-

Causality: A higher catalyst loading can increase the reaction rate but also adds cost and can complicate filtration. 5 mol% is a standard starting point.

-

-

Inerting the System: Securely attach the flask to a vacuum/nitrogen manifold. Evacuate the flask gently and backfill with nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.[7][12]

-

Causality: This step is critical to prevent the formation of an explosive mixture of hydrogen and oxygen.[7]

-

-

Reagent Addition: Under a positive pressure of nitrogen, add the synthesized 1-Nitro-2-ethoxy-4-morpholinobenzene (1.0 eq.) followed by methanol as the solvent (to a concentration of 0.2-0.5 M).

-

Hydrogen Introduction: Once the substrate is fully dissolved, perform another three evacuate/backfill cycles, this time using hydrogen gas. After the final fill, leave the system connected to a hydrogen-filled balloon (for atmospheric pressure) or connect to a regulated hydrogen cylinder and pressurize to the desired level (e.g., 50 psi / ~3.5 bar).

-

Reaction: Begin vigorous stirring. The reaction is exothermic and may cause a slight warming of the flask.[12] Monitor the reaction by observing the deflation of the hydrogen balloon or the pressure drop on the gauge of a pressurized system. The reaction is typically complete within 2-16 hours.

-

Reaction Completion & System Purge: Once the reaction is complete (as determined by H₂ uptake ceasing or by TLC analysis), stop the stirring. Purge the system by evacuating the hydrogen and backfilling with nitrogen. Repeat this cycle three times to remove all residual hydrogen.[6]

-

Catalyst Filtration (Critical Safety Step): Under a nitrogen atmosphere, carefully decant the reaction mixture onto a pre-prepared pad of Celite® in a Buchner funnel.

-

CRITICAL: The Celite® pad should be wetted with a small amount of the reaction solvent (methanol) before filtration. Never allow the filtered catalyst cake to run dry on the filter , as the spent catalyst can spontaneously ignite upon contact with air.[7][11]

-

Wash the flask and the filter cake with small portions of methanol to ensure complete transfer of the product.

-

-

Catalyst Quenching: Immediately after filtration, carefully transfer the wet Celite®/catalyst cake into a beaker of water. This will quench the catalyst, rendering it non-pyrophoric for safe disposal.[11]

-

Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting crude product can be purified by recrystallization or column chromatography if necessary to yield 2-Ethoxy-4-morpholinoaniline.

Process Optimization and Data Summary

The efficiency of catalytic hydrogenation is highly dependent on several parameters. The following table provides a guide for optimization.

| Parameter | Typical Range | Effect & Rationale | References |

| Catalyst Type | Pd/C, Pt/C, Raney Ni | Pd/C: Generally high activity and selectivity for nitro reduction.[1] Pt/C: Also highly active, sometimes used for more challenging reductions.[14][15] Raney Ni: A cost-effective non-noble metal catalyst, but can be less selective and is highly pyrophoric.[16][17] | [1][14][16] |

| Catalyst Loading | 1 - 10 mol% | Higher loading increases reaction rate but also cost. Optimization is key for process economy. For many substrates, 2-5 mol% is sufficient. | [4][18] |

| Solvent | MeOH, EtOH, THF, EtOAc | Solvent polarity can influence reaction rates and substrate solubility. Alcohols like Methanol (MeOH) and Ethanol (EtOH) are common and effective. Tetrahydrofuran (THF) is also a good choice.[19][20] | [13][19][20] |

| H₂ Pressure | 1 - 10 bar (14-150 psi) | Increasing pressure increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.[17] Atmospheric pressure (balloon) is sufficient for many simple cases.[5] | [5][17][21] |

| Temperature | 25 - 80 °C | Higher temperatures increase reaction rates but can also lead to side reactions or catalyst degradation. Room temperature is often sufficient. Mild heating (40-60 °C) can be applied to accelerate slow reactions.[12][22] | [12][22] |

Safety Precautions

-

Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air (4-75% by volume). All operations must be conducted in a fume hood, away from ignition sources.[7] Ensure all connections are leak-tested with an inert gas like nitrogen before introducing hydrogen.[6]

-

Pyrophoric Catalysts: Palladium on carbon (especially after use and when dry) is pyrophoric and can ignite flammable solvents.[11] Always handle the catalyst in an inert atmosphere when dry, and never allow the filtered catalyst cake to become dry in the presence of air. Quench the spent catalyst with water immediately after filtration for safe disposal.[7]

-

Pressure Equipment: If using a high-pressure reactor, ensure it is rated for the intended pressure and temperature. Always follow the manufacturer's operating instructions and never exceed the rated limits.[6]

-

Solvents: Handle all organic solvents with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area.

References

- Vertex AI Search. (n.d.). Nitro Reduction - Common Conditions.

- RSC Publishing. (2019, December 11). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity.

- Unknown Source. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.

- Unknown Source. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.

- MDPI. (2022, June 8). Palladium Decorated N-Doped Carbon Foam as a Highly Active and Selective Catalyst for Nitrobenzene Hydrogenation.

- PMC. (2024, August 24). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.

- PMC. (n.d.). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts.

- Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.

- Google Patents. (n.d.). CA2219655C - Process for the catalytic hydrogenation of aromatic nitro compounds.

- Unknown Source. (n.d.). Hydrogenation SOP.

- SciSpace. (n.d.). A Novel Hydrogenation of Nitroarene Compounds with Multi Wall Carbon Nanotube Supported Palladium/Copper Nanoparticles (PdCu.

- ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.

- Rasayan Journal of Chemistry. (n.d.). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.

- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon.

- ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development.

- PMC. (n.d.). Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets.

- RSC Publishing. (2024, January 12). Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts.

- RSC Publishing. (2004, December 2). The hydrogenation of nitrobenzene to aniline: a new mechanism.

- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.

- Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of.

- ResearchGate. (2025, August 9). Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts | Request PDF.

- FEDIOL. (2007, October 1). FEDIOL Guide to good practice on safe operation of Hydrogenation units.

- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

- ACS Catalysis. (2018, October 8). Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst.

- MDPI. (2023, April 3). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15.

Sources

- 1. mdpi.com [mdpi.com]

- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. njhjchem.com [njhjchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 9. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 10. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 13. mdpi.com [mdpi.com]

- 14. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 19. CA2219655C - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing oxidation of 2-Ethoxy-4-(morpholin-4-yl)aniline during storage

Welcome to the technical support guide for 2-Ethoxy-4-(morpholin-4-yl)aniline. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent oxidative degradation. Aromatic amines, particularly those with electron-donating groups like ethoxy and morpholino substituents, are susceptible to oxidation, which can compromise sample integrity, lead to inconsistent experimental results, and impact the development of downstream applications. This guide offers a series of frequently asked questions, troubleshooting protocols, and analytical methods to ensure the long-term stability of your material.

Frequently Asked Questions (FAQs)

Q1: My previously off-white this compound powder has developed a yellow, brown, or purplish tint. What does this color change signify?

A1: This discoloration is a classic visual indicator of oxidation. Aromatic amines can oxidize upon exposure to air (oxygen), light, and even trace metal impurities, forming highly colored quinone-imine or polymeric species. The appearance of color indicates that a portion of your material has degraded, and its purity is no longer guaranteed. For many sensitive applications, even minor discoloration can be problematic.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The degradation of this compound is primarily accelerated by three factors:

-

Oxygen: As the principal oxidant, atmospheric oxygen is the main driver of degradation.[1][2] The amine functionality is particularly susceptible to oxidative coupling and transformation.[3]

-

Elevated Temperatures: Heat provides the activation energy for oxidative reactions to occur more rapidly. Storing the compound at ambient or elevated temperatures will significantly shorten its shelf-life.[4]

-

Light Exposure: UV and even visible light can promote the formation of radical species, initiating and propagating oxidation chain reactions.

Q3: What is "inert gas blanketing," and why is it recommended for storage?

A3: Inert gas blanketing, also known as inerting, is the process of replacing the atmosphere in a storage container with a non-reactive gas, such as nitrogen or argon.[5][6] This displaces the atmospheric oxygen, thereby removing a critical reactant required for oxidation.[1] By creating an oxygen-deficient environment, you effectively halt the primary degradation pathway and preserve the chemical integrity of the compound.[2][7] Nitrogen is the most commonly used gas for this purpose due to its inertness and cost-effectiveness.[5]

Q4: Can I use an antioxidant to stabilize this compound?

A4: While antioxidants are used to stabilize various organic materials, their use for high-purity aniline compounds in a laboratory setting is not standard practice and requires careful consideration.[8] Certain phenolic antioxidants can inhibit the oxidation of anilines.[9] However, the addition of any substance changes the purity of the material. The antioxidant could potentially interfere with your downstream reactions or analytical measurements. If you are considering this route, you must validate its compatibility with your specific application. For most research and development purposes, stringent control of the storage atmosphere and temperature is the preferred method of stabilization.

Troubleshooting Guide: Managing Suspected Oxidation

This section provides a systematic approach to identifying and addressing issues arising from the potential degradation of this compound.

Problem: Visual Discoloration of the Compound

You observe that your stock of this compound is no longer a consistent off-white color.

-

Initial Assessment:

-

Handling History: Has the container been opened multiple times? Frequent opening introduces fresh oxygen and moisture.

-

Storage Environment: Was the container sealed tightly? Was it stored in the dark and at the recommended temperature? Was the headspace flushed with an inert gas after the last use?

-

Age of Material: How long has the compound been in storage since it was first opened?

-

-

Corrective Actions & Logic: The decision on how to proceed depends on the severity of the discoloration and the sensitivity of your application. The flowchart below outlines a recommended decision-making process.

Caption: Decision workflow for handling discolored aniline compound.

Problem: Inconsistent Experimental Results

You are using this compound as a starting material or reagent and observe poor yields, unexpected byproducts, or poor reproducibility between batches.

-

Initial Assessment: Reagent integrity is a primary suspect in cases of experimental inconsistency. Oxidative degradation can introduce impurities that may have their own reactivity, or the lower concentration of the active starting material could affect reaction stoichiometry.

-

Purity Verification: It is crucial to verify the purity of your this compound. An unopened container from the same batch or a newly purchased lot should be used as a reference. Use a quantitative analytical technique like High-Performance Liquid Chromatography (HPLC) to compare the purity of the suspect material against the reference standard.[10][11] (See Protocol 2 for a sample method).

-

Impact Assessment: Consider how potential oxidation products could interfere with your specific chemistry. For example:

-

Quinone-like species: These are often electrophilic and can react with nucleophiles in your reaction mixture.

-

Polymeric materials: These can complicate work-up and purification procedures.

-

Nitro or Nitroso compounds: The formation of these oxidized species would drastically alter the electronic properties and reactivity of the aniline nitrogen.[3]

-

Protocols for Stabilization and Analysis

The following protocols provide actionable, step-by-step guidance for maintaining the stability of this compound.

Protocol 1: Recommended Storage and Handling

Adherence to these storage conditions is the most effective way to prevent oxidation.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the kinetic rate of oxidation reactions.[4][12] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, a key reactant in the degradation pathway.[1][6] |

| Container | Tightly-sealed Amber Glass Bottle | Prevents exposure to light and atmospheric oxygen/moisture.[4] |

| Handling | Minimize Headspace & Re-inert | Minimize the volume of gas in the container and flush with inert gas after each use to remove any introduced air. |

Step-by-Step Procedure for Inert Gas Blanketing (Lab Scale):

-

Prepare: Have a cylinder of high-purity nitrogen or argon with a regulator and a tube or needle attachment ready.

-

Dispense: In a controlled environment (e.g., a fume hood), quickly weigh and dispense the required amount of this compound from the main container into your reaction vessel.

-

Purge: Before sealing the main container, insert the tube/needle from the gas cylinder into the headspace above the compound.

-

Flow Gas: Start a gentle flow of inert gas for 30-60 seconds. This will displace the heavier air. Ensure the gas flow is not strong enough to blow the powder around.

-

Seal: While the inert gas is still flowing, tightly seal the container cap. This ensures the internal atmosphere is inert.

-

Store: Place the sealed container in a refrigerator at the recommended 2-8°C.

Caption: Key drivers of oxidation and their corresponding preventative measures.

Protocol 2: Purity Assessment by HPLC

This method provides a baseline for quantifying the parent compound and detecting the emergence of more polar degradation products.

| Parameter | Specification | Rationale |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Standard column for separation of small aromatic molecules. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Provides good peak shape and resolution for anilines. |

| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. | A gradient is effective for eluting the parent compound and any potential, more polar (earlier eluting) or less polar (later eluting) impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times.[10] |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitor at 254 nm for general aromatic absorbance and across a wider range (e.g., 200-400 nm) to detect chromophores of oxidation products. |

| Injection Vol. | 10 µL | Standard injection volume. |

Sample Preparation:

-

Standard Preparation: Accurately weigh ~10 mg of a high-purity reference standard of this compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to make a 1 mg/mL stock solution. Further dilute this stock to create calibration standards (e.g., 100 µg/mL).

-

Sample Preparation: Prepare the sample to be tested at the same concentration (e.g., 100 µg/mL) in the same diluent.

-

Analysis: Inject the samples and standards. Purity can be assessed by comparing the area of the main peak in the sample to the standard and observing any additional peaks in the chromatogram, which would indicate impurities. Oxidation products are often more polar and will typically elute earlier than the parent compound.

References

-

GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2. [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

-

Air Products. (n.d.). Packaging, Inerting and Blanketing. [Link]

-

Air Liquide. (n.d.). Inert Gas Blanketing. Air Liquide India. [Link]

-

GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

-

Cambridge Sensotec. (n.d.). Inert Gas Blanketing. [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Analyst (RSC Publishing). (n.d.). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. [Link]

-

MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

-

AccScience Publishing. (2012, January 1). Quantification of Aniline with Bleaching Powder via Indophenol Reaction and Its Residual Determination in Lubricating Oils. [Link]

-

ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

-

Britannica. (n.d.). Amine. [Link]

-

Bentham Science. (n.d.). DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile. [Link]

-

ResearchGate. (2025, August 5). Antioxidant action mechanisms of hindered amine stabilisers. [Link]

-

US EPA. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

-

ResearchGate. (2025, August 9). Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution. [Link]

-

Nature. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. [Link]

-

Open Access Journals. (2024, October 18). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. [Link]

Sources

- 1. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]

- 2. Packaging, Inerting and Blanketing [airproducts.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. Inert Gas Blanketing | Air Liquide India [in.airliquide.com]

- 6. cambridge-sensotec.co.uk [cambridge-sensotec.co.uk]

- 7. generon.com [generon.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. mdpi.com [mdpi.com]

Technical Support Center: Optimizing Pd/C Hydrogenation for 2-Ethoxy-4-morpholinonitrobenzene

This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the palladium on carbon (Pd/C) catalyzed hydrogenation of 2-ethoxy-4-morpholinonitrobenzene. This crucial transformation yields 2-ethoxy-4-morpholinoaniline, a valuable intermediate in various synthetic pathways. This document offers field-proven insights and troubleshooting strategies to ensure the efficiency, safety, and success of your experiments.

Mechanistic Insights: The "How" and "Why" of the Reaction

The catalytic hydrogenation of an aromatic nitro compound such as 2-ethoxy-4-morpholinonitrobenzene over a heterogeneous catalyst like Pd/C is a multi-step process.[1] A foundational understanding of the reaction mechanism is critical for effective troubleshooting and optimization.

The generally accepted pathway involves:

-

Adsorption and Activation: Gaseous hydrogen adsorbs onto the surface of the palladium catalyst and dissociates into highly reactive atomic hydrogen.[1] The nitroaromatic substrate also adsorbs to the catalyst surface.[1]

-

Stepwise Reduction: The nitro group (-NO2) undergoes a sequential reduction. This proceeds through various intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species, before forming the final amino group (-NH2).

-

Desorption: The final product, 2-ethoxy-4-morpholinoaniline, desorbs from the catalyst surface, which regenerates the active sites for subsequent catalytic cycles.

Disruptions at any of these stages, from catalyst deactivation to the accumulation of intermediates, can lead to common experimental issues.[2]

A Robust Starting Protocol: Experimental Design

This section provides a well-established protocol for the hydrogenation of 2-ethoxy-4-morpholinonitrobenzene. While this serves as an excellent starting point, optimization may be necessary depending on your specific laboratory setup and desired product purity.

Table 1: Recommended Reaction Parameters

| Parameter | Recommended Value | Rationale and Key Considerations |

| Substrate | 2-ethoxy-4-morpholinonitrobenzene | 1.0 equivalent |

| Catalyst | 5-10% Pd/C (typically 50% wet) | 1-5 mol% Pd loading. Higher loadings can increase reaction rates but also costs. |

| Solvent | Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc) | ~20 volumes. These solvents offer good solubility for both starting material and product. |

| Hydrogen Pressure | 1-4 atmospheres (atm) or 15-60 psi | Higher pressures can accelerate the reaction but may require specialized equipment.[1] |

| Temperature | 25-50 °C | The reaction is exothermic; monitoring and controlling the temperature is crucial to prevent side reactions.[3] |

| Reaction Time | 2-8 hours | Monitor progress by TLC, GC, or LC-MS to determine completion. |

Step-by-Step Experimental Procedure

-

Vessel Preparation: Thoroughly clean and dry the reaction vessel. Purge the vessel with an inert gas, such as nitrogen or argon, to remove any residual air and moisture.[4]

-

Reagent Addition: Add the 2-ethoxy-4-morpholinonitrobenzene to the vessel, followed by the chosen solvent (e.g., ethanol). Stir the mixture until the substrate is completely dissolved.

-

Catalyst Handling: In a separate beaker, create a slurry of the Pd/C catalyst in a small amount of the reaction solvent. This is a critical safety step to prevent the pyrophoric catalyst from igniting upon contact with air.[5][6]

-

Catalyst Transfer: Under a continuous flow of inert gas, carefully transfer the catalyst slurry to the reaction vessel.

-

System Purge: Securely seal the reaction vessel. Purge the headspace multiple times with inert gas to eliminate all oxygen, then purge with hydrogen gas.[6]

-

Reaction Initiation: Pressurize the vessel to the desired hydrogen pressure and commence vigorous stirring. If necessary, heat the reaction to the target temperature.

-

Monitoring the Reaction: Periodically and carefully take small aliquots from the reaction mixture to monitor its progress by an appropriate analytical technique (TLC, GC, or LC-MS).

-

Reaction Work-up: Upon completion, depressurize the vessel and purge with inert gas. Filter the reaction mixture through a pad of a filter aid like Celite® to remove the catalyst. Thoroughly wash the filter cake with the reaction solvent to ensure complete product recovery.

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure to isolate the crude product. If further purification is needed, techniques such as recrystallization or column chromatography can be employed.

Troubleshooting Guide: Addressing Common Challenges

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiment.

Diagram 1: Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common hydrogenation issues.

Q1: My reaction is sluggish or has stalled, leading to incomplete conversion. What are the potential causes and solutions?

A1: Slow or incomplete reactions are a common hurdle in catalytic hydrogenations.[3] Several factors can contribute to this issue:

-

Catalyst Deactivation or Insufficient Loading: The catalyst's activity is crucial.[3] It can become deactivated by impurities or may be present in an insufficient amount.

-

Solutions:

-

Ensure you are using a fresh, high-quality catalyst.

-

Consider increasing the catalyst loading.

-

-

-

Inadequate Hydrogen Supply: The reaction rate can be limited by insufficient hydrogen pressure or poor mass transfer of hydrogen to the catalyst surface.

-

Solutions:

-

Increase the hydrogen pressure, staying within the safety limits of your equipment.

-

Ensure vigorous stirring to maximize the gas-liquid interface.

-

-

-

Suboptimal Temperature: While the reaction is exothermic, it may require a certain amount of thermal energy to proceed at a practical rate.[3]

-

Solution: Gently warming the reaction mixture to a moderate temperature (e.g., 40-50 °C) can be beneficial. However, excessive heat can sometimes promote the formation of side products.[3]

-

-

Presence of Catalyst Poisons: Impurities in the starting material or solvent can "poison" the catalyst, rendering it inactive.[7] Common poisons include sulfur compounds, halides, and strong coordinating species.[8][9]

-

Solution: Ensure the high purity of your starting materials and solvents. If catalyst poisoning is suspected, purification of the starting material may be necessary.

-

Q2: I'm observing the formation of colored byproducts and my yield is low. What are these impurities and how can I prevent their formation?

A2: The formation of byproducts often points to the accumulation of reaction intermediates.

-

Azo and Azoxy Compounds: Incomplete reduction can lead to the condensation of nitroso and hydroxylamino intermediates, forming colored azo and azoxy compounds.[10][11]

-

Solution: To minimize these byproducts, ensure sufficient catalyst loading and hydrogen pressure to drive the reaction to completion.

-

-

Solvent-Derived Impurities: In some cases, solvents like ethanol and methanol can be converted to alkylating agents in the presence of palladium, leading to N-alkylation of the product aniline.[12]

-

Solution: If N-alkylation is a problem, consider switching to a less reactive solvent like ethyl acetate or THF.

-

Q3: I'm having difficulty with the work-up, particularly with filtering the catalyst, and I'm losing product. How can I improve this step?

A3: The fine particulate nature of Pd/C can make filtration challenging.

-

Use of a Filter Aid: Employing a filter aid like Celite® is highly recommended. A well-packed pad of Celite® over the filter paper will help trap the fine catalyst particles.

-

Thorough Washing: Ensure the filter cake is washed thoroughly with fresh solvent to recover any adsorbed product.

-

Solubility Considerations: If the product has low solubility in the reaction solvent at room temperature, it may precipitate onto the catalyst, leading to losses.

-

Solution: Consider using a solvent in which the product has better solubility. Alternatively, filtering the reaction mixture while it is still warm (if safe and practical) can help keep the product in solution.

-

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this hydrogenation?

A1: Ethanol, methanol, and ethyl acetate are generally excellent choices for the hydrogenation of nitroaromatics due to their inertness and good solvating properties for both reactants and products.[13] The choice of solvent can impact reaction rates and selectivity, so it may be beneficial to screen different solvents if you encounter issues.[14][15]

Q2: How can I determine if my Pd/C catalyst is active?

A2: A simple qualitative test is to observe for a slight exotherm (increase in temperature) upon introducing hydrogen to the reaction mixture. A more quantitative method involves running a small-scale test reaction with a known, reliable substrate and comparing the reaction time to previous successful runs.

Q3: What are the key safety precautions when handling Pd/C?

A3: Palladium on carbon, especially when dry, can be pyrophoric and ignite spontaneously in air.[5][6] It is typically supplied and handled as a 50% wet paste with water to mitigate this risk. Always handle the catalyst in an inert atmosphere (e.g., under a stream of nitrogen or argon) and never add dry catalyst to a flammable solvent in the presence of air.[4]

Q4: Can I reuse the Pd/C catalyst?

A4: While catalyst reuse is possible, its activity will likely diminish with each cycle due to gradual poisoning and physical degradation.[16] For consistent and reproducible results, particularly in a research and development setting, using fresh catalyst for each reaction is generally recommended.

References

- Precautions for Using Palladium Carbon Catalyst - Honrel. (2025, February 27).

- LCSS: PALLADIUM ON CARBON. (n.d.).

- What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? (2024, September 30).

- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem. (n.d.).

- Safety Data Sheet: Palladium on activated carbon - Carl ROTH. (2024, September 21).

- Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, May 23).

- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).

- Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products - ChemRxiv. (n.d.).

- Optimization study for hydrogenation of nitrobenzene to aniline [a] - ResearchGate. (n.d.).

- Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.).

- Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.).

- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC. (n.d.).

- Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation - ResearchGate. (n.d.).

- HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. (2023, July 15).

- Why do I not observe a product in Pd/C catalyzed hydrogenation? - ResearchGate. (2014, June 30).

- Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters - University of East Anglia. (2012, December 15).

- Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (n.d.).

- Development of High-Efficiency, Magnetically Separable Palladium-Decorated Manganese-Ferrite Catalyst for Nitrobenzene Hydrogenation - NIH. (n.d.).

- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. (2024, March 9).

- Nitro Reduction - Common Conditions. (n.d.).

- Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene - MDPI. (2024, August 21).

- Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. (n.d.).

- Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions | ACS Omega. (2021, April 1).

- Reduction of nitro compounds - Wikipedia. (n.d.).

- (PDF) Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - ResearchGate. (2025, November 20).

- How do you do reduction of aromatic nitro or nitroimidazole ? | ResearchGate. (2016, June 24).

- Catalyst poisoning - Wikipedia. (n.d.).

- "strategies to avoid over-reduction of the nitro group in 2-Amino-6-nitroquinoxaline" - Benchchem. (n.d.).

- Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase - Journal of Chemical Technology and Metallurgy. (2018, May 18).

- Recent Advances of Pd/C-Catalyzed Reactions - MDPI. (2021, September 7).

- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (n.d.).

- The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase - Hiden Analytical. (n.d.).

- Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands - PMC. (2023, July 4).

- 2-Methoxy-4-morpholinoaniline | C11H16N2O2 | CID 414960 - PubChem - NIH. (n.d.).

- Synthesis routes of 4-Morpholinoaniline - Benchchem. (n.d.).

- US4647663A - Synthesis of morpholine - Google Patents. (n.d.).

- Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides - Semantic Scholar. (n.d.).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.wisc.edu [chem.wisc.edu]

- 3. benchchem.com [benchchem.com]

- 4. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 5. honrel.com [honrel.com]

- 6. ehs.stanford.edu [ehs.stanford.edu]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. huaruicarbon.com [huaruicarbon.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Stability of 2-Ethoxy-4-(morpholin-4-yl)aniline

[1][2]

Introduction: The Chemical Context

2-Ethoxy-4-(morpholin-4-yl)aniline (often an intermediate in ALK inhibitor synthesis, such as Alectinib analogs) is a highly electron-rich aromatic amine.[1][2]

Why this matters to your experiment: The molecule features two strong electron-donating groups (EDGs)—the ethoxy group at the ortho position and the morpholine ring at the para position.[2] These groups push electron density into the benzene ring and the primary amine. While this increases nucleophilicity (useful for synthesis), it makes the compound exceptionally prone to oxidative degradation and electrophilic attack .[2]

This guide addresses the three most common failure modes: Oxidative Discoloration , Solvent-Induced Degradation , and Solubility Crashes .[2]

Module 1: Oxidative Degradation (The "Browning" Effect)[2]

The Problem

Your clear or pale-yellow solution turns pink, brown, or black within hours of preparation.[2]

The Mechanism

This is a radical-mediated oxidation chain reaction.[1][2]

-

Initiation: Dissolved oxygen abstracts an electron from the electron-rich aniline nitrogen, forming a cation radical .[2]

-

Propagation: These radicals couple (dimerize) to form hydrazines or azo-linkages, or further oxidize into quinone imines .[2]

-

Visual Cue: Quinoid species are highly conjugated chromophores, causing intense color change even at trace (<1%) degradation levels.[2]

Troubleshooting Protocol: The "Zero-Oxidation" Workflow

Implement this protocol if your application requires >98% purity over >4 hours.[1][2]

| Step | Action | Scientific Rationale |

| 1 | Degas Solvents | Sparge the solvent (DMSO, MeOH) with Argon or Nitrogen for 15 mins before adding the solid.[1][2] Removes dissolved |

| 2 | Acid Stabilization | If compatible with downstream chemistry, add 1.0 equivalent of HCl or acetic acid. Protonating the amine ( |

| 3 | Antioxidant Spiking | Add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite (aqueous/alcohol solutions only).[2] Acts as a sacrificial reductant to quench radical cations. |

| 4 | Amber Glass | Store in amber vials. Anilines are photosensitive; UV light accelerates radical formation. |

Visualization: Oxidative Pathway

Figure 1: The degradation cascade.[1][2] Note that color change often precedes significant loss of mass balance, as quinones have high extinction coefficients.

Module 2: Solvent Selection & Stability

The Problem

New impurity peaks appear in LC-MS (often M+12 or M+14) after storage in DMSO.

The Mechanism

DMSO Instability: Dimethyl sulfoxide (DMSO) is not inert.[2]

-

Pummerer-Type Reactions: In the presence of trace acids or heat, DMSO can act as an oxidant or alkylating agent, potentially forming hemiaminals (formaldehyde adducts, M+12/M+30) with the primary amine.

-

Hygroscopicity: DMSO absorbs water from the air. Water lowers the solubility of the lipophilic free base, causing "invisible" micro-precipitation that ruins concentration accuracy.

Solvent Compatibility Matrix

| Solvent | Stability Rating | Notes |

| Ethanol (Anhydrous) | ⭐⭐⭐⭐⭐ (High) | Best for short-term storage if degassed.[1][2] Keep at -20°C. |

| DMSO (Dry) | ⭐⭐⭐ (Medium) | Use only for immediate biological assays.[1][2] Freeze at -20°C (solidifies) to stop diffusion-limited oxidation.[1][2] |

| Water (Neutral) | ⭐ (Low) | Poor solubility.[2] Rapid oxidation due to high dissolved oxygen. |

| 0.1M HCl (Aq) | ⭐⭐⭐⭐ (High) | Forms the salt.[2] Highly stable but changes solubility profile. |

| Acetone/Ketones | ❌ (Incompatible) | DO NOT USE. Forms Schiff bases (imines) rapidly with the primary amine.[2] |

Module 3: Solubility & Handling FAQ

Q1: My compound crashed out of DMSO when I put it in the fridge. Why?

A: DMSO freezes at ~18.5°C. When it freezes, it forms a crystal lattice that excludes the solute (your compound), forcing it into highly concentrated pockets where it precipitates.

-

Fix: Thaw completely at room temperature and vortex vigorously. If it doesn't redissolve, sonicate at 30°C for 5 minutes. Avoid repeated freeze-thaw cycles.

Q2: Can I store the stock solution at Room Temperature?

A: No.

-

Solid State: Stable at RT if desiccated and under inert gas.

-

Solution State: Half-life is estimated at <24 hours in oxygenated solvents at RT.[1][2] Store at -20°C or -80°C.

Q3: I see a peak at M+16 in my mass spec. Is this an impurity?

A: This is likely the N-oxide (on the morpholine) or a hydroxylated aniline derivative.[1][2] This confirms oxidative degradation. Follow the Zero-Oxidation Workflow in Module 1.

Q4: How do I weigh this accurately if it's hygroscopic?

A: The morpholine ring can H-bond with water.[1][2]

-

Protocol: Allow the vial to equilibrate to room temperature before opening (prevents condensation). Weigh quickly into a tared vessel containing solvent, rather than weighing onto paper.

Troubleshooting Decision Tree

Figure 2: Rapid diagnostic flow for solution stability issues.

References

-

ACS Publications. (2015).[2] Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. Journal of Physical Chemistry A. Link[2]

-